N-(p-Toluenesulfonyl)indole-3-boronic acid

Suzuki-Miyaura coupling Indole functionalization Total synthesis

Unprotected indole-3-boronic acids suffer from poor reactivity and competing protodeborylation in Suzuki couplings, demanding high catalyst loadings and limiting substrate scope. N-(p-Toluenesulfonyl)indole-3-boronic acid resolves this with the N-tosyl protecting group, which stabilizes the boronic acid and enhances coupling efficiency. • Enables couplings with less reactive aryl chlorides at reduced catalyst loadings (cf. 2-5 mol% for unprotected analog). • Orthogonal N-tosyl protection supports multi-step sequences; readily cleaved under standard conditions. • Documented 81% yield in complex total synthesis settings (e.g., dragmacidin F). • Consistent ≥97% purity minimizes re-optimization and purification overhead at scale.

Molecular Formula C15H14BNO4S
Molecular Weight 315.2 g/mol
CAS No. 149108-61-2
Cat. No. B120717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Toluenesulfonyl)indole-3-boronic acid
CAS149108-61-2
Molecular FormulaC15H14BNO4S
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESB(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
InChIInChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3
InChIKeyXADMCCFJOAXDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tosylindole-3-boronic Acid Overview


N-(p-Toluenesulfonyl)indole-3-boronic acid, also known as 1-tosyl-1H-indol-3-yl)boronic acid, is a boronic acid derivative of indole, a key heterocyclic scaffold in natural products and pharmaceuticals . It features a boronic acid group at the indole C3 position and an N-tosyl (p-toluenesulfonyl) protecting group. The compound is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of 3-substituted indole derivatives for medicinal chemistry and materials science applications .

Workflow Suzuki-Miyaura cross-coupling for 3-substituted indole synthesis
Protection N-Tosyl group provides orthogonal protection and improved solubility
Documentation Full analytical characterization supports reproducible research

N-Tosylindole-3-boronic Acid: Unique Advantages


In Suzuki-Miyaura cross-couplings, unprotected indole-3-boronic acid demonstrates poor reactivity and is prone to side reactions, often requiring elevated catalyst loadings (2-5 mol%) and more reactive aryl bromides . In contrast, N-protected variants like N-tosylindole-3-boronic acid exhibit significantly enhanced stability and coupling efficiency, enabling the use of less reactive aryl chlorides and lower catalyst loadings . The N-tosyl group also provides orthogonal protection strategies and improved solubility in common organic solvents, making it a preferred building block over unprotected, N-Boc, or N-alkyl indole boronic acids in multi-step synthetic sequences.

Unprotected indole-3-boronic acid
Poor reactivity and protodeborylation may reduce coupling efficiency; often requires higher catalyst loading.
N-Boc or N-alkyl indole boronic acids
Different deprotection conditions and solubility profiles may not fit the planned synthetic sequence without adjustment.
Alternative N-sulfonyl protecting groups
Variations in electronic and steric effects may shift cross-coupling selectivity or complicate subsequent deprotection.

N-Tosylindole-3-boronic Acid: Performance Evidence


High-Yield Suzuki Coupling in Total Synthesis

N-Tosyl-3-indolyl boronic acid (the target compound) achieved an 81% isolated yield in a key Suzuki-Miyaura coupling step during the total synthesis of dragmacidin F, a complex marine alkaloid . This yield compares favorably to typical yields for unprotected indole boronic acids, which often require higher catalyst loadings and more reactive coupling partners to achieve comparable results .

Coupling Yield
Class-level
81% isolated yield
Reported high efficiency in complex total synthesis setting
Single example from PhD thesis; verify for your substrate
Suzuki-Miyaura coupling Indole functionalization Total synthesis

Superior Stability Against Protodeborylation

Unprotected 3-pinacol boronic esters undergo facile protodeborylation in the presence of palladium catalysts and base, generating significant non-borylated byproducts . N-Ts protected indole boronates demonstrate markedly improved stability, minimizing this side reaction and improving the overall efficiency of the borylation/coupling sequence .

Stability
Class-level
Minimized protodeborylation
Reduces byproduct formation under Pd/base conditions
Observed trend; explicit quantification not available
Boronic ester stability Protodeborylation Palladium catalysis

High Purity and Full Analytical Documentation

N-(p-Toluenesulfonyl)indole-3-boronic acid is commercially available with a minimum purity of 97-98% from multiple suppliers, accompanied by comprehensive analytical data packages including NMR, HPLC, LC-MS, and MSDS . In contrast, many less common indole boronic acid derivatives are offered at lower purities (e.g., 95%) or without detailed characterization.

Commercial Purity
Data to verify
97–98% purity, full analytical package
May support reproducible coupling outcomes
Supplier-reported data; request current COA
Purity Analytical characterization Supplier comparison

Cost-Effective Access to Indole Scaffolds

The compound is priced competitively at approximately ¥952 per gram (97% purity) , which is comparable to or lower than the cost of synthesizing this protected boronic acid in-house or purchasing alternative N-protected indole boronic acids (e.g., N-Boc-indole-3-boronic acid) that may require additional synthetic steps for deprotection.

Cost Comparison
Data to verify
Approx. 20% cost savings vs. N-Boc analogue
Favourable procurement for larger-scale research
Based on major supplier list prices; subject to change
Cost analysis Procurement Building block

N-Tosylindole-3-boronic Acid Applications


3-Arylindole Drug Candidate Synthesis

The compound is ideally suited for the rapid construction of libraries of 3-arylindoles, a privileged motif in kinase inhibitors and GPCR ligands. Its high purity and documented reactivity (81% yield in a complex setting) minimize the need for extensive optimization, accelerating hit-to-lead campaigns .

Total Synthesis of Complex Natural Products

As demonstrated in the total synthesis of dragmacidin F, N-(p-toluenesulfonyl)indole-3-boronic acid enables late-stage Suzuki couplings under mild conditions, preserving sensitive functional groups elsewhere in the molecule . The N-tosyl group can be removed under standard conditions, providing a versatile handle.

Scale-Up of Indole-Based Intermediates

The compound's competitive pricing (¥952/g) and high purity (>97%) make it economically viable for gram-to-kilogram scale syntheses. The reduced protodeborylation propensity translates to higher isolated yields and lower purification costs at scale .

Indole-Containing Organic Semiconductors

The boronic acid functionality allows for the introduction of the indole core into extended π-conjugated systems via Suzuki polymerization. The N-tosyl group can serve as a temporary solubilizing group or be removed post-polymerization to tune electronic properties.

Application
Selection Property
Validation Focus
3-Arylindole library synthesis for medicinal chemistry
N-Tosyl protection stability and coupling efficiency
Functional group tolerance and yield reproducibility
Total synthesis of complex natural products
Mild late-stage Suzuki coupling compatibility
Deprotection conditions and step economy
Scale-up of indole-based intermediates
Cost-effective procurement and high purity
Reproducibility at multi-gram scale
Indole-containing organic semiconductors
Tosyl group as temporary solubilizing handle
Electronic property tuning post-polymerization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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